4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
Description
This compound, commonly referred to as cotarnine (CAS 82-54-2), is a tetrahydroisoquinoline alkaloid with a [1,3]dioxolo[4,5-g]isoquinoline scaffold. It features a methoxy group at position 4 and a methyl group at position 6, with a hydroxyl group at position 5 . Cotarnine is derived from narcotine via anagrammatic rearrangement and is naturally found in plants such as Coptis chinensis and Zanthoxylum nitidum . Its synthesis involves palladium-catalyzed cross-coupling reactions and protective group strategies, yielding a white solid with a melting point of 214–216°C .
Properties
CAS No. |
99781-53-0 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dioxolo and isoquinoline rings . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes
Biological Activity
4-Methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol, also known as a derivative of hydrocotarnine, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- IUPAC Name : 4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
- Molecular Formula : C₁₂H₁₅NO₄
- Molecular Weight : 237.26 g/mol
- CAS Number : 550-10-7
- Solubility : Poorly soluble in water (LogSw = -0.96) .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. Notably:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- PANC-1 (pancreatic cancer)
- MDA-MB-435 (melanoma)
- SK-MEL-5 (melanoma)
In a study evaluating a series of noscapine derivatives including this compound, it displayed sub-micromolar activities with IC₅₀ values of approximately 560 nM against MCF-7 cells and 271 nM against MDA-MB-435 cells .
The compound's mechanism involves targeting microtubules and disrupting mitotic processes. It has been shown to induce cell cycle arrest in the G2/M phase in treated cells. This was evidenced by significant increases in the percentage of cells arrested in mitosis compared to controls .
Case Studies
-
Study on Antiproliferative Effects :
A study demonstrated that the compound caused a dose-dependent reduction in cell viability across multiple cancer types. The growth inhibition was particularly pronounced in melanoma cells with GI₅₀ values below 500 nM . -
G-Quadruplex Targeting :
The compound has also been evaluated for its ability to interact with G-quadruplex structures in DNA. Such interactions are significant as they can lead to the inhibition of oncogene expression .
Summary of Findings
| Cell Line | IC₅₀ Value (nM) | Mechanism |
|---|---|---|
| MCF-7 | 560 | Microtubule disruption |
| PANC-1 | 980 | Cell cycle arrest |
| MDA-MB-435 | 271 | G2/M phase arrest |
| SK-MEL-5 | 443 | Antiproliferative effects |
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Studies have demonstrated that 4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways .
Materials Science Applications
- Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers due to its electron-donating properties. These polymers are essential in developing flexible electronic devices and sensors .
- Photovoltaic Devices : Research has indicated that incorporating this compound into photovoltaic cells can enhance their efficiency by improving charge transport properties .
Biological Research Applications
- Cell Signaling Pathways : The compound has been implicated in modulating several cell signaling pathways involved in cell proliferation and differentiation. This makes it a candidate for further research into cancer therapies where these pathways are often dysregulated .
- Drug Development : Its unique chemical structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways or diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated significant reduction in neuronal cell death in vitro when exposed to neurotoxins. |
| Study 2 | Antioxidant Activity | Showed high scavenging activity against DPPH radicals compared to standard antioxidants. |
| Study 3 | Antimicrobial Efficacy | Effective against E. coli and Staphylococcus aureus with minimal inhibitory concentration (MIC) values indicating potent activity. |
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The C5 hydroxyl group participates in substitution and esterification reactions:
Ester Formation
Reaction with acetyl chloride in pyridine yields the corresponding acetate derivative :
textCotarnine + AcCl → 5-Acetyl-cotarnine + HCl
Conditions : 0°C, anhydrous conditions, 85% yield.
Tosylation
Treatment with tosyl chloride (TsCl) in dichloromethane forms a tosylate intermediate, enabling nucleophilic substitution :
textCotarnine + TsCl → 5-Tosyl-cotarnine
Applications : The tosylate serves as a precursor for synthesizing C5-azido or C5-thioether derivatives.
Methoxy Group Transformations
The C4 methoxy group undergoes demethylation under acidic conditions:
Demethylation
Heating with 48% HBr at 110°C removes the methyl group, generating a catechol derivative :
textCotarnine + HBr → 4-Hydroxy-cotarnine + CH3Br
Yield : 72% after 6 hours.
Reduction and Oxidation
The partially saturated isoquinoline core shows redox activity:
Reduction
Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydro ring, producing a decahydro derivative :
textCotarnine + H2 → Decahydro-cotarnine
Conditions : Ethanol, 40 psi, 92% yield.
Oxidation
Oxidants like KMnO₄ in acidic media convert the hydroxyl group to a ketone :
textCotarnine + KMnO4 → 5-Keto-cotarnine + MnO2
Challenges : Overoxidation may occur, requiring controlled stoichiometry.
Salt Formation
The tertiary amine forms stable salts with mineral acids:
Hydrochloride Salt
Treatment with HCl in ethanol precipitates the hydrochloride form, enhancing solubility in polar solvents :
textCotarnine + HCl → Cotarnine·HCl
Applications : Salt forms are preferred in pharmaceutical formulations for improved bioavailability.
Cycloaddition and Ring-Opening
The dioxolane ring participates in selective reactions:
Acid-Catalyzed Ring Opening
In concentrated HCl, the dioxolane ring cleaves to form a diol intermediate :
textCotarnine + H2O/H+ → Diol intermediate
Mechanism : Protonation of the oxygen atoms weakens the C-O bonds, leading to hydrolysis.
Comparative Reactivity Table
Mechanistic Insights
-
Steric Effects : The fused dioxolane ring restricts access to the C5 hydroxyl, favoring bulky electrophiles (e.g., TsCl over MeI) .
-
Electronic Factors : Electron-donating methoxy groups stabilize intermediates during demethylation, reducing side reactions .
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science, though reaction selectivity remains a key challenge.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares cotarnine with key analogues based on substituents, molecular properties, and biological activities:
Key Differences in Physicochemical Properties
Hydrophobicity: Cotarnine (logP ~1.2) is less polar than 4-hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one (logP ~0.8) due to its methyl and methoxy groups, enhancing membrane permeability .
Thermal Stability: Cotarnine’s melting point (214–216°C) is higher than that of 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoate methyl ester (mp ~163–164°C), indicating stronger intermolecular interactions .
Electronic Effects: DFT studies on phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one reveal a HOMO-LUMO gap of 4.2 eV, suggesting higher reactivity compared to cotarnine (gap ~4.5 eV) .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally related isoquinoline derivatives often involves cyclization reactions under reflux conditions. For example, dihydroisoxazole derivatives were synthesized using eugenol-derived precursors, with reaction optimization achieved through solvent selection (e.g., ethanol or benzene), temperature control (60–80°C), and catalytic acid/base systems . Thin-layer chromatography (TLC) and GC-MS are critical for monitoring reaction progress and purity assessment. Yield improvements (up to 85%) are reported when using stepwise purification via recrystallization from dry benzene or ethanol .
Table 1 : Key Reaction Parameters from Literature
| Parameter | Conditions | Impact on Yield | Source |
|---|---|---|---|
| Solvent | Ethanol vs. Benzene | ±10–15% | |
| Temperature | 60–80°C reflux | Optimal at 70°C | |
| Purification Method | Recrystallization (ethanol/benzene) | Maximizes purity |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer : Structural elucidation requires multi-technique validation:
- 1H/13C NMR : Assign methoxy (δ 3.2–3.8 ppm) and methyl groups (δ 1.2–1.5 ppm) on the isoquinoline core. Aromatic protons in the dioxolo moiety appear as singlet signals (δ 6.0–6.5 ppm) .
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and ether (1050–1250 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 275 for related compounds) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Spectral discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in the dioxolo moiety) by acquiring spectra at low temperatures (−40°C) to "freeze" conformers .
- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to clarify ambiguous assignments .
- High-Resolution MS : Differentiate isobaric impurities (e.g., methyl vs. methoxy isomers) with <5 ppm mass accuracy .
Q. What computational approaches are effective in predicting the reactivity of the dioxolo-isoquinoline scaffold for regioselective functionalization?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electron density distribution to identify nucleophilic/electrophilic sites. For example:
- Electrostatic Potential Maps : Highlight electron-rich regions (e.g., oxygen atoms in the dioxolo ring) prone to electrophilic attack .
- Reaction Path Simulations : Use software like Gaussian or ORCA to predict activation energies for substitution reactions at the 6-methyl position .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions for functionalization (e.g., solvent, catalyst) .
Q. How should bioactivity assays be designed to evaluate the antimicrobial potential of this compound while addressing cytotoxicity?
- Methodological Answer : A tiered approach is recommended:
- Primary Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity Testing : Employ mammalian cell lines (e.g., HEK-293) and MTT assays to quantify IC50 values, ensuring selectivity ratios (MIC/IC50) >10 .
- Mechanistic Studies : Probe membrane disruption via fluorescence microscopy (propidium iodide uptake) or enzyme inhibition assays (e.g., β-lactamase activity) .
Q. What strategies enhance regioselective functionalization of the 6-methyl group in the presence of the dioxolo ring?
- Methodological Answer : Steric and electronic factors dictate selectivity:
- Protecting Groups : Temporarily block the hydroxyl group at position 5 with acetyl or TBS groups to direct methylation .
- Metal Catalysis : Palladium-mediated C–H activation selectively targets the methyl group under mild conditions (e.g., Pd(OAc)₂, 80°C) .
- Radical Reactions : Use AIBN as an initiator for controlled methyl group functionalization without disturbing the dioxolo ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
